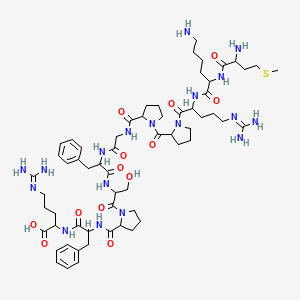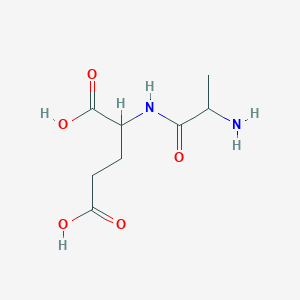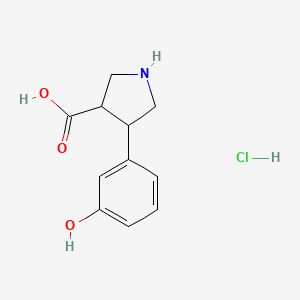
2-Amino-3-(4-hydroxyphenyl)propanoic acid;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L,L-Dityrosine Hydrochloride is a dimeric form of the amino acid tyrosine. It is formed by the oxidative coupling of two tyrosine molecules, resulting in a compound with a 3,3’-biaryl bond. This compound is often used as a biomarker for oxidative protein damage and selective proteolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
L,L-Dityrosine Hydrochloride can be synthesized through the enzyme-catalyzed oxidation of tyrosine. The process involves the use of enzymes such as myeloperoxidase, which catalyzes the formation of dityrosine crosslinks in proteins . The reaction typically occurs in the presence of hydrogen peroxide and under specific pH conditions .
Industrial Production Methods
Industrial production of L,L-Dityrosine Hydrochloride involves a three-step chromatographic procedure. This includes DEAE-cellulose chromatography performed in a boric acid-sodium borate buffer, followed by two-dimensional pH-dependent chromatography on BioGel P-2, and affinity chromatography on immobilized phenyl boronate .
Chemical Reactions Analysis
Types of Reactions
L,L-Dityrosine Hydrochloride undergoes various chemical reactions, including:
Oxidation: Catalyzed by enzymes like myeloperoxidase, leading to the formation of dityrosine crosslinks.
Reduction: Though less common, reduction reactions can break the dityrosine bond.
Substitution: Involving the replacement of functional groups on the tyrosine residues.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and myeloperoxidase are commonly used.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
The primary product formed from these reactions is L,L-Dityrosine Hydrochloride itself, along with other potential derivatives depending on the specific reaction conditions.
Scientific Research Applications
L,L-Dityrosine Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
L,L-Dityrosine Hydrochloride exerts its effects primarily through the formation of crosslinks between tyrosine residues in proteins. This crosslinking can alter the structure and function of proteins, affecting various cellular processes. The compound is also involved in the regulation of metabolic pathways in response to oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Tyrosine: The monomeric form of L,L-Dityrosine Hydrochloride.
3-Nitrotyrosine: Another oxidative derivative of tyrosine.
Ortho-Tyrosine: A structural isomer of tyrosine formed under oxidative conditions.
Uniqueness
L,L-Dityrosine Hydrochloride is unique due to its dimeric structure, which allows it to form crosslinks between protein molecules. This property makes it a valuable biomarker for oxidative stress and protein damage, distinguishing it from other tyrosine derivatives .
Properties
Molecular Formula |
C9H13Cl2NO3 |
|---|---|
Molecular Weight |
254.11 g/mol |
IUPAC Name |
2-amino-3-(4-hydroxyphenyl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C9H11NO3.2ClH/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;;/h1-4,8,11H,5,10H2,(H,12,13);2*1H |
InChI Key |
HRKNKRSZLCYTHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-2-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hept-5-enoic acid](/img/structure/B12322868.png)
![5-[2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12322874.png)


![13-Hydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one](/img/structure/B12322901.png)


![(2,4,9,11,12-Pentaacetyloxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) acetate](/img/structure/B12322915.png)


![4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12322938.png)
![2-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol;2-[[17-(5-ethyl-6-methylhept-6-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12322960.png)


